

PBA-1105 as an autophagy-targeting chimera

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Compound of Interest

Compound Name: PBA-1105

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An In-depth Technical Guide to **PBA-1105**: An Autophagy-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PBA-1105 is a pioneering molecule in the field of targeted protein degradation, classified as an AUTOTAC (AUTOPhagy-TARGETing Chimera). It is designed to selectively eliminate misfolded and aggregation-prone proteins, which are hallmarks of several neurodegenerative diseases, by harnessing the cell's own autophagy machinery. This document provides a comprehensive technical overview of **PBA-1105**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to PBA-1105 and AUTOTAC Technology

PBA-1105 is a bifunctional small molecule that exemplifies the AUTOTAC platform.[1][2][3][4][5] This technology represents a significant advancement over traditional inhibitor-based approaches by inducing the degradation of target proteins rather than merely blocking their function.[6] AUTOTACs are composed of two key moieties: a ligand that binds to the target protein and another that recruits the autophagy receptor protein p62/SQSTM1.[6][7]

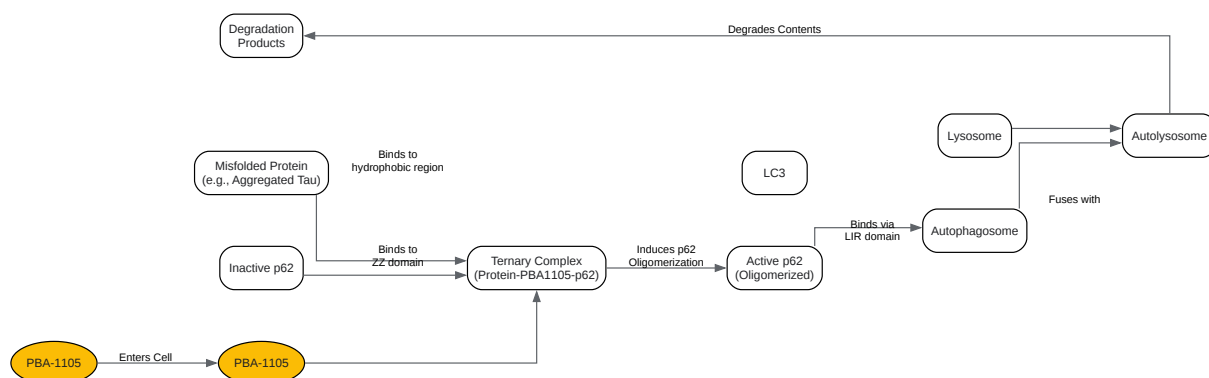
PBA-1105 specifically utilizes 4-phenylbutyric acid (4-PBA), an FDA-approved chemical chaperone, as its warhead to recognize and bind to the exposed hydrophobic regions of misfolded proteins.[8] This makes it particularly effective against aggregation-prone proteins like the mutant tau (P301L) implicated in tauopathies such as Alzheimer's disease.[1][6][8][9]

Mechanism of Action

The mechanism of **PBA-1105**-mediated protein degradation is a multi-step process that hijacks and activates the cellular autophagy pathway:

- **Ternary Complex Formation:** **PBA-1105** first binds to the exposed hydrophobic regions of a misfolded target protein (e.g., aggregated tau). Simultaneously, the other end of the chimera binds to the ZZ domain of the autophagy receptor protein p62.^{[7][8]} This results in the formation of a stable ternary complex.
- **p62 Activation and Oligomerization:** The binding of **PBA-1105** to p62 induces a conformational change in the p62 protein.^{[6][8]} This activation step is crucial as it exposes the PB1 and LIR (LC3-interacting region) domains of p62.^[8] The exposed PB1 domain facilitates the self-oligomerization of p62, clustering the target protein into larger aggregates.^{[1][8][10]}
- **Autophagosome Recruitment:** The now-exposed LIR domain on the oligomerized p62 interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the surface of nascent autophagosomes.^{[6][8]} This interaction tethers the p62-target protein complex to the autophagosome membrane, ensuring its engulfment.
- **Lysosomal Degradation:** The autophagosome, now containing the target protein, matures and fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the encapsulated contents, including the target protein.^{[6][11]} The AUTOTAC molecule is then released and can participate in further degradation cycles.^[6]

Signaling Pathway Diagram



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Caption: Mechanism of action for **PBA-1105**.

Quantitative Data

The efficacy of **PBA-1105** has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of PBA-1105

Parameter	Cell Line	Target Protein	Value	Notes	Source
DC ₅₀	SH-SY5Y	Mutant Tau (P301L)	~1-10 nM	Degradation concentration for 50% of target.	[8] [9]
DC ₅₀	SH-SY5Y	Stably Expressed Mutant Tau	0.71 nM	Highly potent degradation.	[1]
D _{max} (24 hr)	SH-SY5Y	Mutant Tau (P301L)	100 nM	Maximum degradation observed at this concentration.	[1] [8]
Hook Effect	SH-SY5Y	Mutant Tau (P301L)	>100 nM	Reduced efficacy at higher concentrations.	[1] [8]
Degradation Onset	SH-SY5Y	Mutant Tau (P301L)	30 minutes	Rapid initiation of protein degradation.	[8]
Sustained Effect	SH-SY5Y	Mutant Tau (P301L)	Up to 8 hours post-washout	Demonstrates persistent activity.	[8]

Table 2: In Vivo Efficacy of PBA-1105

Parameter	Animal Model	Dosing Regimen	Key Findings	Source
Tau Aggregation Reduction	Transgenic TauP301L Mice	20-50 mg/kg, IP, 3x/week for 4 weeks	Successfully reduces tau aggregation and oligomeric species.	[1] [6] [8]
Substrate Specificity	Transgenic TauP301L Mice	20-50 mg/kg, IP, 3x/week for 4 weeks	Significantly reduces insoluble tau species while leaving soluble tau unaffected.	[1] [8]
Autophagy Marker Modulation	Transgenic TauP301L Mice	20-50 mg/kg, IP, 3x/week for 4 weeks	Increased levels of autophagic markers like LC3, confirming pathway activation.	[1]
Histological Improvement	Transgenic TauP301L Mice	20-50 mg/kg, IP, 3x/week for 4 weeks	Marked reduction in tau oligomers and phosphorylated tau in cortical and hippocampal regions.	[1] [12]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **PBA-1105**.

In Vitro p62 Oligomerization Assay

This assay assesses the ability of **PBA-1105** to induce the self-oligomerization of p62, a critical step in its mechanism of action.

- Cell Line: HEK293T cells.
- Procedure:
 - HEK293T cells are incubated with **PBA-1105** or control compounds (e.g., the target-binding ligand alone or the p62-binding ligand alone) at specified concentrations.[8][13]
 - Cells are lysed, and the protein extracts are subjected to non-reducing SDS-PAGE followed by Western blotting.
 - The blot is probed with an antibody against p62.
- Expected Outcome: Treatment with **PBA-1105** should show a significant increase in high-molecular-weight p62 bands, indicative of oligomerization, compared to controls.[8]

Mutant Tau Degradation Assay (Western Blot)

This is the primary method to quantify the degradation of the target protein.

- Cell Line: SH-SY5Y cells stably expressing mutant tau (P301L).[8]
- Procedure:
 - Cells are treated with a range of concentrations of **PBA-1105** (e.g., 0.1 nM to 10 μ M) for a specified time, typically 24 hours.[1]
 - Control wells include vehicle-only, target-binding ligand only, and p62-binding ligand only.
 - To confirm lysosomal involvement, a parallel experiment can be run with the co-administration of a lysosomal inhibitor like hydroxychloroquine (HCQ).[14]
 - Cells are lysed, and protein concentrations are normalized.
 - Samples are analyzed by SDS-PAGE and Western blot using antibodies against tau and a loading control (e.g., GAPDH or actin).

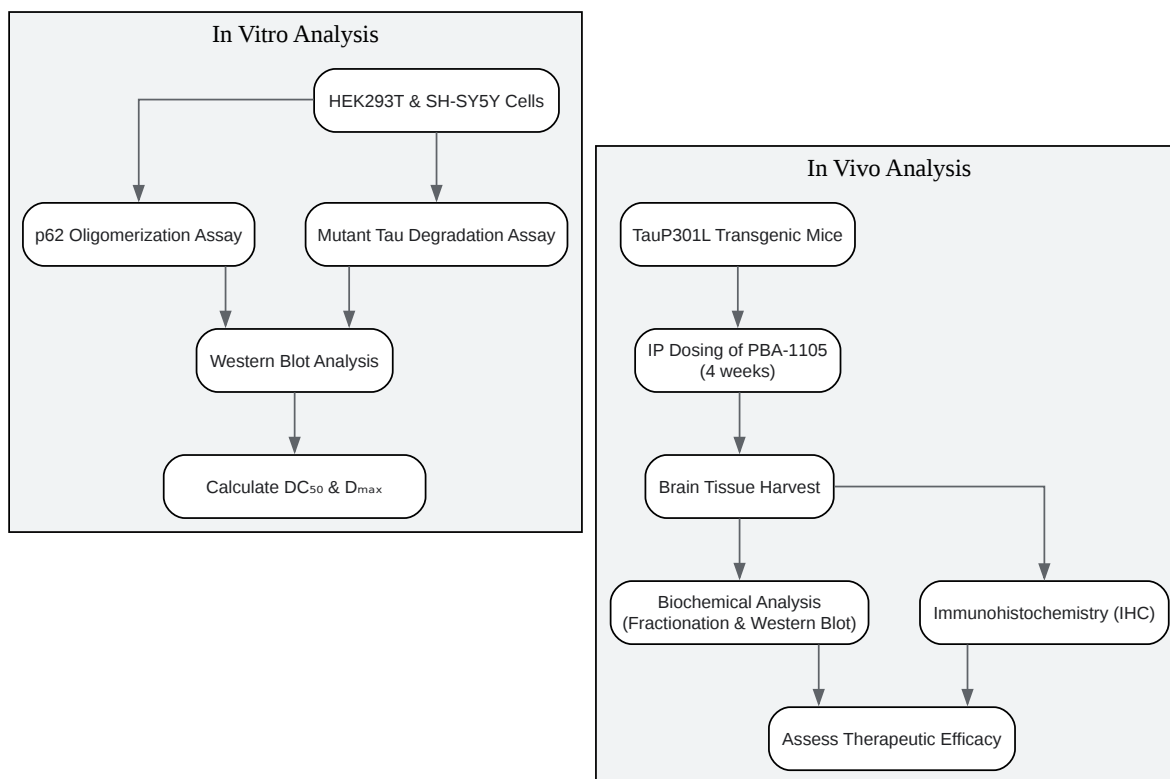
- Data Analysis: Densitometry is used to quantify the tau protein bands relative to the loading control. DC₅₀ and D_{max} values are calculated from the dose-response curve.[8]

In Vivo Tauopathy Mouse Model Study

This protocol evaluates the therapeutic efficacy of **PBA-1105** in a relevant animal model.

- Animal Model: 9-month-old hTauP301L-BiFC transgenic mice.[6][8]
- Procedure:
 - Mice are randomly assigned to treatment groups (e.g., vehicle, 20 mg/kg **PBA-1105**, 50 mg/kg **PBA-1105**).[8]
 - **PBA-1105** is administered via intraperitoneal (IP) injection three times a week for four weeks.[1][8][14]
 - At the end of the treatment period, mice are euthanized, and brain tissues are harvested.
 - Biochemical Analysis: Brain homogenates are subjected to a RIPA-insoluble/soluble fractionation assay to separate aggregated tau from soluble tau.[14] The fractions are then analyzed by Western blot for human tau, murine tau, and autophagy markers like LC3.[1][8][14]
 - Immunohistochemistry: Brain sections (cortical and hippocampal regions) are stained for tau oligomers and phosphorylated tau to visualize the reduction in pathology.[1]
- Expected Outcome: **PBA-1105** treated mice should show a dose-dependent reduction in insoluble, aggregated tau levels and reduced tau pathology in brain sections compared to the vehicle group.[1][6][8]

Experimental Workflow Diagram



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